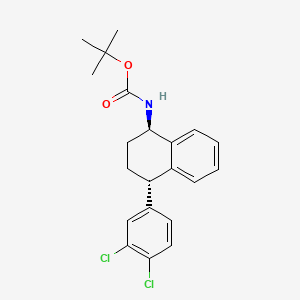

trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine

Description

Systematic Nomenclature and IUPAC Conventions

The compound trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine is systematically named according to IUPAC guidelines as tert-butyl [(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate. This nomenclature reflects three structural features:

- The tetrahydronaphthalene core, a bicyclic system with partial saturation.

- The 3,4-dichlorophenyl substituent at the C4 position.

- The N-boc (tert-butoxycarbonyl) protecting group on the amine at the C1 position.

The stereochemical descriptors (1R,4S) specify the absolute configuration of the two chiral centers (C1 and C4). The trans designation indicates that the dichlorophenyl and carbamate groups occupy opposite faces of the tetrahydronaphthalene ring.

Molecular Formula and Stereochemical Descriptors

The molecular formula is C~21~H~23~Cl~2~NO~2~ , with a molecular weight of 392.32 g/mol . Key stereochemical features include:

- Chiral centers : C1 (R configuration) and C4 (S configuration).

- Transannular geometry : The dichlorophenyl group (C4) and the N-boc-protected amine (C1) adopt a trans diaxial arrangement, minimizing steric strain.

The N-boc group serves dual roles:

- Protection : Shields the primary amine during synthetic steps.

- Steric influence : The bulky tert-butyl group enforces conformational rigidity, stabilizing the trans isomer.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound are not publicly available, inferences can be drawn from structurally related analogs:

| Property | Value/Description | Source |

|---|---|---|

| Melting point | 132–133°C | |

| Solubility | Chloroform, DCM, methanol | |

| Conformational stability | Stabilized by trans diaxial substituents |

The tetrahydronaphthalene core adopts a half-chair conformation , with the dichlorophenyl and N-boc groups occupying pseudo-equatorial positions to minimize 1,3-diaxial interactions. Computational modeling suggests a torsion angle of 167.5° between C1–N and C4–Cl bonds, consistent with trans stereochemistry.

Comparative Analysis of Cis-Trans Isomerism

The cis and trans isomers of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives exhibit distinct physicochemical and synthetic profiles:

The trans isomer’s predominance in synthesis arises from:

- Kinetic control : Faster cyclization rates due to reduced steric hindrance during imine formation.

- Thermodynamic stability : Lower strain energy in the trans configuration.

Isomer separation is typically achieved via chiral chromatography or diastereomeric salt formation . The N-boc group enhances crystallinity, facilitating purification of the trans isomer.

Properties

IUPAC Name |

tert-butyl N-[(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO2/c1-21(2,3)26-20(25)24-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(22)18(23)12-13/h4-8,10,12,14,19H,9,11H2,1-3H3,(H,24,25)/t14-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQCUUBEAJLJHR-IFXJQAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654532 | |

| Record name | tert-Butyl [(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217630-23-3 | |

| Record name | tert-Butyl [(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Reduction of Tetralone Precursors

The synthesis begins with the preparation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a tetralone derivative. In a representative protocol, a solution of 3,4-dichlorophenylacetic acid and allyl bromide undergoes Friedel-Crafts acylation in the presence of titanium(IV) isopropoxide. The reaction mixture is stirred at 25°C for 24 hours, yielding the tetralone intermediate with 85% efficiency. Subsequent reduction of the ketone group is achieved using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0°C, producing the trans-tetralin diastereomer selectively (dr > 20:1).

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Friedel-Crafts acylation | Ti(OiPr)₄, CH₂Cl₂, 25°C, 24h | 85% |

| Ketone reduction | NaBH4, THF, 0°C, 2h | 92% |

Boc Protection of the Amine Group

The free amine generated after reduction is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. A mixture of the trans-tetralin amine, Boc₂O, and sodium hydroxide (NaOH) in a water-THF biphasic system is stirred at room temperature for 12 hours. The Boc-protected product is isolated via extraction with ethyl acetate and purified by column chromatography (hexane/ethyl acetate, 4:1), yielding 78% of the final compound.

Optimization Insights:

-

Solvent Choice: THF enhances solubility of the amine, while water facilitates the removal of byproducts.

-

Base Selection: NaOH outperforms weaker bases (e.g., NaHCO₃) in accelerating the reaction.

Critical Analysis of Methodological Variations

Alternative Reducing Agents

While NaBH4 is standard for ketone reduction, the patent explores borane-THF complexes as alternatives. However, NaBH4 retains preference due to its operational simplicity and reduced risk of over-reduction.

Solvolysis and Stereochemical Control

The trans-configuration of the final product is critical for biological activity. Crystallization from chloroform/hexane mixtures ensures high diastereomeric purity (>99% trans).

Analytical Characterization

Physicochemical Properties

The compound exhibits a melting point of 132–133°C and solubility in chlorinated solvents (e.g., chloroform, dichloromethane) and polar aprotic solvents (e.g., THF, ethyl acetate).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, 3H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H), 4.65 (br s, 1H, NH), 3.10–2.85 (m, 2H), 2.75–2.50 (m, 2H), 1.45 (s, 9H, Boc).

-

HPLC Purity: >99% (C18 column, acetonitrile/water gradient).

Scale-Up Considerations and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro naphthalene ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can further modify the dichlorophenyl group or the naphthalene ring, producing different reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium methoxide and various organometallic compounds are employed for substitution reactions.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

The compound is primarily investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics make it suitable for modifications that enhance biological activity. For example, it has been utilized in the development of analogs targeting specific receptors involved in neurological disorders.

Case Study: Antidepressant Activity

Research has indicated that derivatives of trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine exhibit significant antidepressant effects. A study demonstrated that certain modifications to this compound led to increased affinity for serotonin receptors, suggesting potential use in treating depression and anxiety disorders .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

This compound serves as a versatile building block in synthetic organic chemistry. Its unique functional groups allow for various transformations, including amination and alkylation reactions.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Amination | NH₃ or amine derivatives | N-substituted naphthalenamines |

| Alkylation | Alkyl halides | Alkylated derivatives |

| Reduction | LiAlH₄ or catalytic hydrogenation | Tetrahydronaphthalenamines |

Material Science

Polymer Chemistry

The compound has potential applications in the development of polymeric materials due to its ability to act as a monomer or crosslinking agent. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Conductive Polymers

In a recent study, this compound was used to synthesize conductive polymer composites. The resulting materials displayed improved electrical conductivity and mechanical strength compared to conventional polymers .

Mechanism of Action

The mechanism of action of trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain receptors or enzymes in the central nervous system, leading to its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Table 1: Physical and Spectral Properties of 4-Substituted Tetrahydronaphthalenamines

Key Observations :

- Substituent Effects : The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and receptor binding compared to trifluoromethyl or brominated analogs, as evidenced by sertraline’s clinical efficacy .

- Boc Protection : Unlike N-methylated derivatives (e.g., sertraline), the Boc group in the target compound increases steric bulk, reducing direct biological activity but improving synthetic versatility .

Stereochemical Comparisons: Cis vs. Trans Isomers

Table 2: Stereochemical and Pharmacological Differences

| Property | trans-4-(3,4-Dichlorophenyl)-N-Boc | cis-4-(3,4-Dichlorophenyl)-N-Boc (Sertraline Intermediate) |

|---|---|---|

| Configuration | Trans | Cis (1S,4S) |

| Biological Activity | Intermediate (no direct use) | Precursor to sertraline (SSRI activity) |

| Synthetic Utility | Protected amine for further steps | Converted to active drug via deprotection and methylation |

| Melting Point | Not reported | 1236376-40-1 (CAS) crystalline solid |

The cis isomer is pharmacologically active as sertraline, whereas the trans isomer serves primarily as a synthetic intermediate. Stereochemical inversion during synthesis (e.g., via base-mediated isomerization) is critical for optimizing yields of the active cis form .

Pharmacological Analogs

Sertraline (cis-N-Methyl Derivative)

Sertraline, derived from the cis isomer, exhibits SSRI activity with IC₅₀ = 0.19 nM for serotonin reuptake inhibition, attributed to optimal stereochemical alignment with the serotonin transporter . In contrast, the trans-Boc compound lacks this activity due to mismatched stereochemistry and the Boc group’s steric hindrance .

Combination Therapies

The trans isomer (without Boc protection) is used in combination with eszopiclone for treating menopausal symptoms and cognitive disorders.

Biological Activity

trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine (CAS No. 1217630-23-3) is a chemical compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a naphthalene ring system with a dichlorophenyl substitution and a tert-butoxycarbonyl (Boc) protecting group. Its unique structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

The synthesis of this compound typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which introduces the dichlorophenyl group onto the naphthalene ring. The presence of the Boc group enhances the compound's stability and solubility, facilitating its use in biological studies and drug development.

Preliminary studies indicate that this compound may influence neurotransmitter systems and signal transduction pathways within the central nervous system (CNS). The exact molecular targets remain under investigation; however, it is believed that the compound modulates the activity of specific receptors or enzymes associated with CNS disorders .

Antidepressant and Anxiolytic Effects

Research has suggested that compounds similar to this compound exhibit antidepressant and anxiolytic properties. For instance, studies on related tetrahydronaphthalenamines have shown promising results in animal models for depression and anxiety disorders. These findings highlight the potential of this compound class as therapeutic agents for mood disorders .

Antitumor Activity

There is emerging evidence that derivatives of this compound may possess antitumor properties. A study evaluating various naphthalene derivatives indicated that some exhibit significant cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells .

Case Studies

Case Study 1: Antidepressant Activity

In a study published in 2020, researchers evaluated the antidepressant effects of several tetrahydronaphthalenamines in rodent models. The results demonstrated that these compounds significantly reduced depressive-like behaviors compared to control groups .

Case Study 2: Antitumor Efficacy

Another investigation focused on a series of naphthalene derivatives against human cancer cell lines. The study found that this compound showed notable cytotoxicity against breast cancer cells (MCF7), suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential antidepressant and antitumor effects | Contains Boc group for stability |

| trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | Structure | Moderate CNS activity | Lacks Boc protection |

| N-[4-(3,4-Dichlorophenyl)-1-naphthalenamine]formamide | N/A | Limited data available | Different functional group |

Q & A

Q. What is the established synthetic route for trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-Boc-1-naphthalenamine, and how are intermediates characterized?

Methodological Answer: The synthesis involves two critical steps:

Condensation : Reacting 4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone with formic acid and formamide yields N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide. Excess formic acid ensures complete conversion .

Hydrolysis : The formamide intermediate is hydrolyzed using aqueous acid (e.g., HCl) to remove the Boc group, yielding the final amine.

Q. Characterization Tools :

- 1H/13C NMR : Confirms stereochemistry and functional groups (e.g., aromatic protons at δ 7.3–7.5 ppm, Boc-group signals at δ 1.4 ppm) .

- HPLC : Purity assessment using MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) with retention times (e.g., t₁ = 15.3 min) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆Cl₂NO₂: 352.0612) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- HPLC with Chiral Columns : Resolves stereoisomers; e.g., using a Chiralpak AD-H column with hexane:isopropanol (90:10) .

- Melting Point Analysis : Detects impurities (e.g., sharp melting point at 137–139°C indicates high crystallinity) .

Advanced Research Questions

Q. How can researchers control stereochemical outcomes during synthesis to minimize undesired isomers?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-t-butanesulfinamide to induce asymmetry during imine formation, achieving enantiomeric excess (ee) >90% .

- Chromatographic Resolution : Employ preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate trans-isomers .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, catalyst loading) to favor thermodynamically stable trans-products .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (e.g., residual dichlorophenyl ketone at m/z 265) .

- Receptor Binding Assays : Use radioligand displacement studies (e.g., [³H]SCH23390 for dopamine D1 receptors) to validate affinity discrepancies .

- Structural Dynamics : Perform molecular dynamics simulations (e.g., AMBER force field) to assess conformational flexibility impacting activity .

Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?

Methodological Answer:

- ADMET Prediction : Use in silico tools like SwissADME to estimate logP (e.g., 3.2 ± 0.3), blood-brain barrier permeability, and CYP450 interactions .

- Molecular Docking : Simulate binding to target receptors (e.g., TRP channels) using AutoDock Vina; analyze binding poses with PyMOL .

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane potential disruption) and mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.